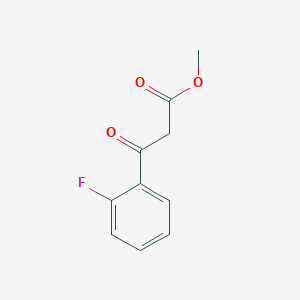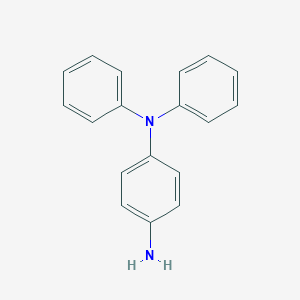
N,N-ジフェニル-p-フェニレンジアミン
概要
説明
N,N-Diphenyl-p-phenylenediamine is an organic compound with the molecular formula C6H5NHC6H4NHC6H5. It is commonly used as an antioxidant in rubber, petroleum oils, and feedstuffs. Additionally, it serves as a stabilizer, polymerization inhibitor, and intermediate for dyes, drugs, plastics, and detergents .
科学的研究の応用
N,N-Diphenyl-p-phenylenediamine has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer and antioxidant in polymer chemistry.
Biology: Investigated for its role in cellular communication and as a potential therapeutic agent.
Medicine: Explored for its antioxidant properties and potential use in drug formulations.
作用機序
Target of Action
N,N-Diphenyl-p-phenylenediamine (DPPD) is a redox-active compound that primarily targets redox-active amine groups . These groups play a crucial role in various biochemical reactions, particularly those involving electron transfer.
Mode of Action
DPPD interacts with its targets through redox reactions. It has a high density of redox-active amine groups, which enable it to participate in electron transfer processes . This interaction results in changes in the oxidation state of the amine groups, which can influence various biochemical reactions.
Pharmacokinetics
It is expected to have good solubility in organic solvents , which could potentially influence its absorption and distribution within the body
Result of Action
DPPD has been investigated as a cathode material for dual-ion batteries . It demonstrated promising operating voltages and decent practical gravimetric capacities in lithium, sodium, and potassium half-cells . This suggests that the action of DPPD at the molecular and cellular level could have significant effects on energy storage and transfer.
Action Environment
The action, efficacy, and stability of DPPD can be influenced by various environmental factors. For instance, DPPD may react with oxidizing materials . It is also known to be stable under normal conditions but may be incompatible with strong acids and oxidizing agents . Therefore, the environment in which DPPD is used can significantly impact its effectiveness and stability.
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
N,N-Diphenyl-p-phenylenediamine plays a significant role in biochemical reactions, primarily as an antioxidant. It interacts with free radicals, neutralizing them and preventing oxidative damage to biomolecules. This compound has been shown to inhibit the activity of enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase . Additionally, N,N-Diphenyl-p-phenylenediamine can bind to proteins and other biomolecules, stabilizing their structure and function under oxidative conditions .
Cellular Effects
N,N-Diphenyl-p-phenylenediamine has various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those related to oxidative stress and inflammation . This compound can modulate gene expression by affecting transcription factors and other regulatory proteins . In terms of cellular metabolism, N,N-Diphenyl-p-phenylenediamine can alter the balance of reactive oxygen species, thereby impacting mitochondrial function and energy production .
Molecular Mechanism
The molecular mechanism of N,N-Diphenyl-p-phenylenediamine involves its interaction with free radicals and reactive oxygen species. By donating electrons, it neutralizes these reactive molecules, preventing them from causing cellular damage . This compound can also inhibit the activity of enzymes involved in the production of reactive oxygen species, such as NADPH oxidase . Additionally, N,N-Diphenyl-p-phenylenediamine can bind to DNA and proteins, protecting them from oxidative damage and maintaining their functional integrity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N,N-Diphenyl-p-phenylenediamine have been studied over time to understand its stability and degradation. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that N,N-Diphenyl-p-phenylenediamine can maintain its antioxidant properties and continue to protect cells from oxidative damage . Its effectiveness may decrease over time due to gradual degradation and interaction with other compounds .
Dosage Effects in Animal Models
The effects of N,N-Diphenyl-p-phenylenediamine vary with different dosages in animal models. At low to moderate doses, it has been shown to provide significant antioxidant protection without causing adverse effects . At high doses, N,N-Diphenyl-p-phenylenediamine can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s protective effects plateau and adverse effects begin to manifest .
Metabolic Pathways
N,N-Diphenyl-p-phenylenediamine is involved in several metabolic pathways, primarily related to its antioxidant activity. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, which are involved in the detoxification of reactive oxygen species . This compound can also affect metabolic flux by altering the levels of key metabolites involved in oxidative stress responses . Additionally, N,N-Diphenyl-p-phenylenediamine can be metabolized into various derivatives, which may have different biochemical properties and effects .
Transport and Distribution
Within cells and tissues, N,N-Diphenyl-p-phenylenediamine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . This compound tends to accumulate in specific tissues, such as the liver and kidneys, where it exerts its antioxidant effects . The distribution of N,N-Diphenyl-p-phenylenediamine within cells can also influence its localization and activity .
Subcellular Localization
N,N-Diphenyl-p-phenylenediamine is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus . Its subcellular localization is influenced by targeting signals and post-translational modifications, which direct it to specific organelles . In the mitochondria, N,N-Diphenyl-p-phenylenediamine can protect against oxidative damage by neutralizing reactive oxygen species and maintaining mitochondrial function . In the nucleus, it can interact with DNA and transcription factors, modulating gene expression and protecting against oxidative stress .
準備方法
Synthetic Routes and Reaction Conditions
N,N-Diphenyl-p-phenylenediamine can be synthesized through the Buchwald-Hartwig C-N cross-coupling reaction. This method involves the coupling of aniline derivatives with aryl halides in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions and provides high yields of the desired product.
Industrial Production Methods
In industrial settings, N,N-Diphenyl-p-phenylenediamine is produced through a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
N,N-Diphenyl-p-phenylenediamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
類似化合物との比較
Similar Compounds
- N,N-Diethyl-p-phenylenediamine
- N,N-Dimethyl-p-phenylenediamine
- N-Phenyl-p-phenylenediamine
- Diphenylamine
Uniqueness
N,N-Diphenyl-p-phenylenediamine is unique due to its high stability and effectiveness as an antioxidant. It has a higher density of redox-active amine groups compared to other similar compounds, making it more efficient in preventing oxidative damage . Additionally, its versatility in various applications, from rubber stabilization to potential therapeutic uses, sets it apart from other compounds in its class .
特性
IUPAC Name |
4-N,4-N-diphenylbenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKQNCDDHDBAPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062340 | |
| Record name | 1,4-Benzenediamine, N,N-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2350-01-8 | |
| Record name | N,N-Diphenyl-p-phenylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002350018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Diphenyl-p-phenylenediamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231610 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Benzenediamine, N1,N1-diphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Benzenediamine, N,N-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Aminotriphenylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N-DIPHENYL-P-PHENYLENEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NMJ7B4GX4V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
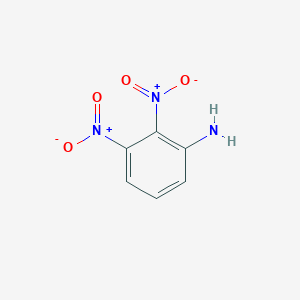
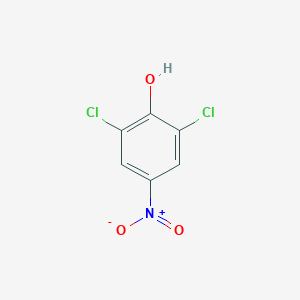
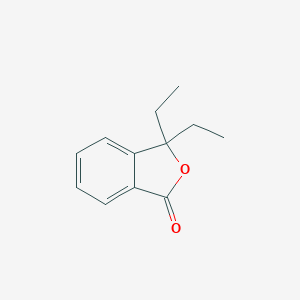
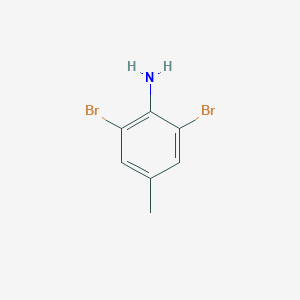



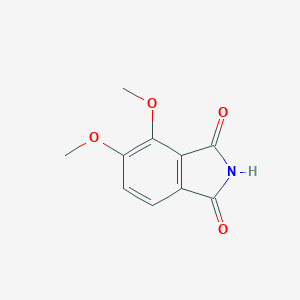
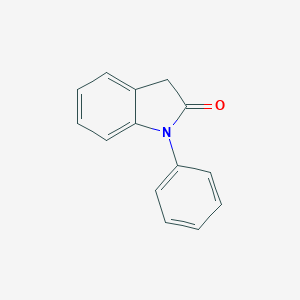

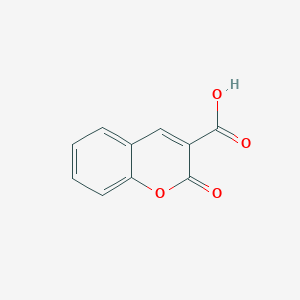
![n-[4-(dimethylamino)phenyl]acetamide](/img/structure/B181613.png)

